molecular formula C23H25Cl2N3O3 B15188340 4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-2-((2-chloro-6-methylphenyl)imino)-9,10-dimethoxy-3,7-dimethyl-, monohydrochloride, (+-)- CAS No. 108445-85-8

4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-2-((2-chloro-6-methylphenyl)imino)-9,10-dimethoxy-3,7-dimethyl-, monohydrochloride, (+-)-

Cat. No.: B15188340
CAS No.: 108445-85-8
M. Wt: 462.4 g/mol
InChI Key: LIDXGFJMXAYSPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-2-((2-chloro-6-methylphenyl)imino)-9,10-dimethoxy-3,7-dimethyl-, monohydrochloride, (+-)- is a complex organic compound belonging to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrimido(6,1-a)isoquinoline core. One common approach is the condensation of appropriate precursors such as 2-chloro-6-methylphenylamine with diketones or β-ketoesters under acidic conditions. The reaction conditions often require the use of strong acids like trifluoromethanesulfonic acid to catalyze the formation of the heterocyclic ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated synthesis platforms and high-throughput screening techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives such as alcohols or amines.

  • Substitution: Generation of substituted pyrimido(6,1-a)isoquinoline derivatives.

Scientific Research Applications

This compound has shown promise in various scientific research applications, including:

  • Medicinal Chemistry: It has been investigated for its potential as an antitumor, antibacterial, and antiviral agent.

  • Biology: The compound's interaction with biological targets such as enzymes and receptors has been studied to understand its mechanism of action.

  • Material Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets such as enzymes or receptors. The exact pathways and targets can vary depending on the biological context, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

  • Pyrimido[1,6-a]pyrimidines: These compounds share a similar heterocyclic structure and have been studied for their biological activities.

Uniqueness: The uniqueness of 4H-Pyrimido(6,1-a)isoquinolin-4-one lies in its specific substitution pattern and the presence of the chloro and methoxy groups, which can influence its biological activity and chemical reactivity.

Properties

CAS No.

108445-85-8

Molecular Formula

C23H25Cl2N3O3

Molecular Weight

462.4 g/mol

IUPAC Name

2-(2-chloro-6-methylphenyl)imino-9,10-dimethoxy-3,7-dimethyl-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one;hydrochloride

InChI

InChI=1S/C23H24ClN3O3.ClH/c1-13-7-6-8-17(24)22(13)25-21-11-18-16-10-20(30-5)19(29-4)9-15(16)14(2)12-27(18)23(28)26(21)3;/h6-11,14H,12H2,1-5H3;1H

InChI Key

LIDXGFJMXAYSPQ-UHFFFAOYSA-N

Canonical SMILES

CC1CN2C(=CC(=NC3=C(C=CC=C3Cl)C)N(C2=O)C)C4=CC(=C(C=C14)OC)OC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.